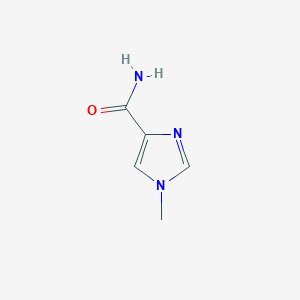![molecular formula C₁₄H₂₄Cl₂N₂O₃ B140898 1-[(2,4,6-Trimethoxyphenyl)methyl]piperazine CAS No. 113698-83-2](/img/structure/B140898.png)
1-[(2,4,6-Trimethoxyphenyl)methyl]piperazine
Übersicht
Beschreibung
The compound "1-[(2,4,6-Trimethoxyphenyl)methyl]piperazine" is a derivative of piperazine, which is a chemical structure that serves as a backbone for various pharmacologically active compounds. Piperazine derivatives have been extensively studied due to their diverse biological activities, including antidepressant, antianxiety, vasodilating, and potential antioxidant properties.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involves Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction . Similarly, the synthesis of 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine is carried out through the Mannich reaction using p-t-butylphenol, paraformaldehyde, and piperazine . These methods highlight the versatility of piperazine chemistry and the ability to introduce various substituents to modify the compound's properties.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring and various substituents that influence the compound's biological activity. For example, the title compound in one study features a weak intramolecular C—H⋯N interaction, which could affect its conformation and, consequently, its interaction with biological targets . The precise arrangement of atoms and the presence of specific functional groups are crucial for the compound's pharmacological profile.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, which are essential for their synthesis and potential metabolism in biological systems. For instance, the metabolites of a cerebral vasodilator were synthesized to confirm their structures, indicating that piperazine derivatives can be metabolically transformed into different compounds with potentially altered activities . Understanding these reactions is vital for the development of new drugs and for predicting their behavior in vivo.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are important for their practical application. The synthesized 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine was obtained as a white solid with a melting point of 252.7-254.7 °C, indicating its thermal stability . Additionally, the antioxidant activity of this compound was demonstrated using the DPPH free radical method, showcasing its potential as an antioxidant. These properties are essential for determining the compound's suitability for further development as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives in Therapeutics
Piperazine is a significant compound in drug design, contributing to a wide array of therapeutic uses. Its versatility is evident in its incorporation into drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protector, anti-inflammatory, and imaging agent properties. Modifications to the piperazine nucleus significantly impact the medicinal potential of the resulting molecules. The exploration of piperazine-based molecules reflects the broad potential of this entity, transitioning from a focus on CNS activity to a wider array of therapeutic applications. Researchers recommend further therapeutic investigations on piperazine motifs to design drug-like elements for various diseases, highlighting the flexibility of piperazines as a building block in drug discovery (Rathi, Syed, Shin, & Patel, 2016).
Anti-mycobacterial Activity
Piperazine derivatives have shown notable anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights piperazine's importance as a structural component in the development of anti-TB molecules. The review emphasizes the structure-activity relationship (SAR) of potent piperazine-based anti-TB compounds, offering insights for medicinal chemists to design safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Piperazine and Morpholine in Pharmaceutical Applications
The medicinal chemistry investigations of piperazine and morpholine analogues have shown a broad spectrum of pharmaceutical applications. New methods have been developed for the synthesis of derivatives, revealing potent pharmacophoric activities. This summary of current trends in synthesis and the highlighted pharmacophoric activities of piperazine and morpholine analogues demonstrate their significant contribution to pharmaceutical sciences (Mohammed, Begum, Zabiulla, & Khanum, 2015).
Piperazine as a Key Substructure for Antidepressants
Piperazine's role in the development of novel antidepressants has been critically analyzed. Most marketed antidepressants contain a piperazine substructure, owing to its favorable CNS pharmacokinetic profile. This review provides an overview of the significance of piperazine in antidepressant development, discussing current developments and SAR studies. It emphasizes the therapeutic agents in early or late-phase testing for depression, underscoring piperazine's influence on designing novel antidepressant compounds (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021).
Eigenschaften
IUPAC Name |
1-[(2,4,6-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-17-11-8-13(18-2)12(14(9-11)19-3)10-16-6-4-15-5-7-16/h8-9,15H,4-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRWIIFFRKWIOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CN2CCNCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551446 | |
| Record name | 1-[(2,4,6-Trimethoxyphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4,6-Trimethoxyphenyl)methyl]piperazine | |
CAS RN |
754147-91-6, 113698-83-2 | |
| Record name | 1-((2,4,6-Trimethoxyphenyl)methyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0754147916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(2,4,6-Trimethoxyphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-((2,4,6-TRIMETHOXYPHENYL)METHYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U3JLB9G9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



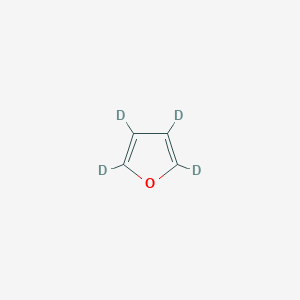
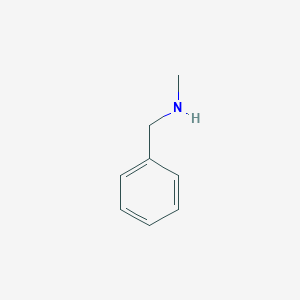
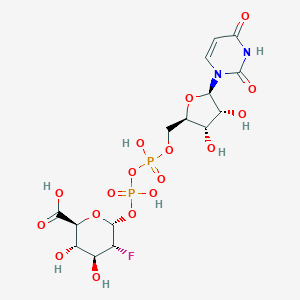
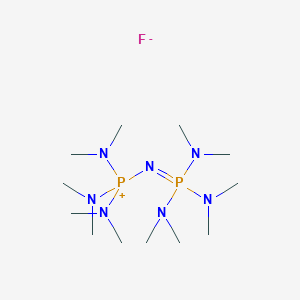
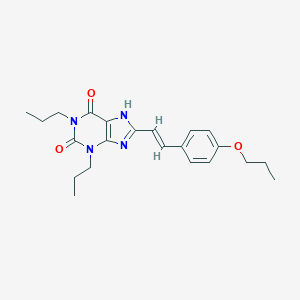
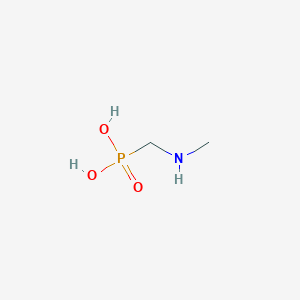
![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)

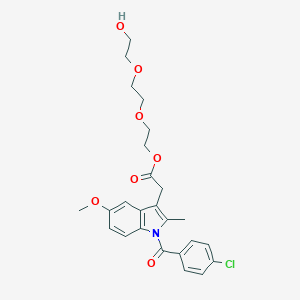
![Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate](/img/structure/B140843.png)

